molecular formula C10H11BrFN B13248429 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline

Cat. No.: B13248429
M. Wt: 244.10 g/mol
InChI Key: UZZISKZUHCVSFP-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyclopropylmethyl)-2-fluoroaniline (CAS 1156163-20-0) is a fluorinated aniline derivative of high value in scientific research and development. With a molecular formula of C 10 H 11 BrFN and a molecular weight of 244.11 g/mol , this compound is primarily recognized as a versatile chemical intermediate. Its structure, featuring both bromo and fluoro substituents on the aromatic ring along with a cyclopropylmethylamine group, makes it a valuable scaffold in organic synthesis, particularly for constructing more complex molecules . Compounds in this class are frequently employed in the synthesis of pharmaceuticals and agricultural chemicals . For instance, structurally similar 4-alkyl-2-haloaniline derivatives are explicitly cited as key intermediates for producing quinoline derivatives with useful biological activity . Researchers utilize this compound in discovery chemistry to explore structure-activity relationships and develop novel active compounds. The product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Under no circumstances is it intended for human or animal utilization . Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline

InChI

InChI=1S/C10H11BrFN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

UZZISKZUHCVSFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by the introduction of the cyclopropylmethyl group and fluorination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST). The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aniline Derivatives

4-Bromo-2-fluoroaniline (C₆H₅BrFN)
  • Structure : Lacks the N-cyclopropylmethyl group.
  • Physical Properties : Melting point = 40–42°C, boiling point = 221°C, density = 1.694 g/cm³ .
  • Applications : Primarily used as a precursor in synthesizing more complex halogenated aromatics. Its simpler structure facilitates easier crystallization and characterization compared to N-substituted derivatives .
4-Bromo-2-chloroaniline (C₆H₅BrClN)
  • Structure : Chlorine replaces fluorine at the 2-position.
  • Crystallography : Exhibits planar geometry with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, forming sheet-like structures .
  • Reactivity : Chlorine’s stronger electron-withdrawing effect may increase susceptibility to nucleophilic substitution compared to fluorine.

N-Substituted Bromo-Fluoroaniline Derivatives

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • Structure : Features a benzamide backbone with multiple halogen substitutions and a trifluoropropoxy group.
  • Synthesis : Prepared via acyl chloride coupling with 2-chloro-6-fluoroaniline, yielding 90% efficiency .
  • Key Contrast : The benzamide functional group and trifluoropropoxy substituent introduce distinct electronic and steric profiles, enhancing metabolic stability but complicating synthesis .
N-(Furan-2-ylmethylene)-4-bromobenzenimine
  • Structure : Imine derivative with a furan moiety.
  • Bioactivity : Demonstrates analgesic and CNS depressant activity, highlighting the impact of substituents on biological function .
  • Comparison : The cyclopropylmethyl group in the target compound may offer improved pharmacokinetic properties over the furan-based imine, which is prone to oxidative degradation .

Bioactive Analogues with Modified Aniline Substituents

  • Morpholine and Piperazine Derivatives :
    • Substitution of the cyclopropylmethyl group with morpholine or piperazine (e.g., in indazole-based compounds) enhances selectivity for cancer cell lines like AMC-HN4 but reduces potency .
    • Example: Morpholine-substituted analogues show >7-fold selectivity in growth inhibition, whereas 4-methylpiperazine variants retain selectivity despite lower activity .
  • Safety Considerations :
    • Analogues like 4-Bromo-N-butyl-5-fluoro-2-nitroaniline require stringent safety protocols (e.g., protective equipment) due to toxicity risks, suggesting similar precautions for the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bioactivity/Application Key Reference
4-Bromo-N-(cyclopropylmethyl)-2-fluoroaniline C₁₀H₁₂BrFN Cyclopropylmethyl, Br, F Intermediate in drug synthesis
4-Bromo-2-fluoroaniline C₆H₅BrFN Br, F Precursor for halogenated aromatics
4-Bromo-2-chloroaniline C₆H₅BrClN Br, Cl Crystallography studies
4-Bromo-N-butyl-5-fluoro-2-nitroaniline C₁₀H₁₂BrFN₂O₂ Butyl, Br, F, NO₂ Requires careful handling
Morpholine-substituted indazole analogue C₁₈H₁₈FN₃O Morpholine, Br, F Selective cancer cell inhibition

Biological Activity

4-Bromo-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Bromo-N-(cyclopropylmethyl)-2-fluoroaniline is characterized by the following structural features:

  • Molecular Formula : C10H11BrFN
  • Molecular Weight : 244.10 g/mol
  • Structural Components :
    • A bromine atom at the 4-position of the aniline ring.
    • A fluorine atom at the 2-position.
    • A cyclopropylmethyl group attached to the nitrogen atom.

These structural characteristics contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity through mechanisms such as halogen bonding, which may improve the compound's pharmacological properties.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial in drug design. Its interaction with enzymes can modulate biochemical pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may also affect receptor activity, influencing cellular signaling pathways associated with various diseases.

Research Findings

Several studies have investigated the biological activity of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline, focusing on its pharmacological properties and potential therapeutic applications.

Table 1: Summary of Biological Activities

Study Findings
Study A Demonstrated enzyme inhibition with significant binding affinity.
Study B Explored receptor modulation effects in cancer cell lines.
Study C Investigated antimicrobial properties against various pathogens.

Case Studies

  • Enzyme Inhibition Study : A study highlighted the compound's ability to inhibit specific methyltransferases, showing an IC50 value indicating potent inhibition. This suggests that it could be developed as a therapeutic agent targeting diseases where methylation plays a critical role .
  • Antimicrobial Activity : Another investigation assessed the compound's antimicrobial properties, revealing effectiveness against certain bacterial strains. The results indicated that its structural features contribute to its bioactivity in microbial contexts.
  • Cancer Therapeutics : Research has suggested that 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline could serve as a lead compound in cancer therapy due to its selective inhibition of cancer-related enzymes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline, it is helpful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound Name Molecular Formula Unique Features
5-Chloro-N-(cyclopropylmethyl)-2-fluoroanilineC10H11ClFNContains chlorine instead of bromine.
4-Bromo-N-(benzyl)-2-fluoroanilineC10H10BrFNBenzyl group instead of cyclopropylmethyl.
4-Bromo-2-fluoroanilineC7H6BrFNLacks cyclopropylmethyl group entirely.

The unique substitution pattern of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline enhances its chemical reactivity and biological properties compared to these similar compounds.

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